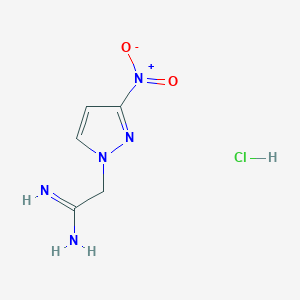

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride

CAS No.: 1461713-67-6

Cat. No.: VC7236258

Molecular Formula: C5H8ClN5O2

Molecular Weight: 205.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461713-67-6 |

|---|---|

| Molecular Formula | C5H8ClN5O2 |

| Molecular Weight | 205.6 |

| IUPAC Name | 2-(3-nitropyrazol-1-yl)ethanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C5H7N5O2.ClH/c6-4(7)3-9-2-1-5(8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H |

| Standard InChI Key | HBCWJGCPWNLPBZ-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1[N+](=O)[O-])CC(=N)N.Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a nitro-substituted pyrazole derivative with the molecular formula C₅H₈ClN₅O₂ and a molecular weight of 205.6 g/mol. Its IUPAC name, 2-(3-nitropyrazol-1-yl)ethanimidamide hydrochloride, reflects the presence of a nitro group (-NO₂) at the 3-position of the pyrazole ring, an ethanimidamide moiety, and a hydrochloride counterion. The canonical SMILES string C1=CN(N=C1N+[O-])CC(=N)N.Cl provides a precise two-dimensional representation of its structure.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous pyrazole derivatives exhibit planar aromatic rings with bond angles consistent with sp² hybridization. Infrared spectroscopy of similar nitro-pyrazoles shows characteristic N-O stretching vibrations at 1,520–1,540 cm⁻¹ and 1,340–1,360 cm⁻¹, which may aid in structural verification . Nuclear magnetic resonance (NMR) predictions for the hydrochloride salt suggest the following key signals:

-

¹H NMR: Pyrazole H-4 (δ 8.2–8.4 ppm), ethanimidamide NH₂ (δ 6.8–7.1 ppm), aliphatic CH₂ (δ 4.1–4.3 ppm) .

-

¹³C NMR: Pyrazole C-3 (δ 140–145 ppm), nitramine carbon (δ 125–130 ppm), imidamide carbon (δ 160–165 ppm) .

Synthesis and Purification

Synthetic Pathways

The synthesis typically proceeds through a three-step sequence:

-

Nitration of 1H-pyrazole: Treatment of 1H-pyrazole with nitric acid/sulfuric acid at 0–5°C yields 3-nitro-1H-pyrazole.

-

Alkylation with 2-chloroethanimidamide: Reaction with 2-chloroethanimidamide in dimethylformamide (DMF) at 60°C for 12 hours introduces the ethanimidamide side chain.

-

Hydrochloride salt formation: Precipitation with hydrochloric acid in diethyl ether produces the final compound.

Critical parameters include maintaining anhydrous conditions during alkylation (water content <0.1%) and controlling nitration temperatures to avoid over-nitration. Pilot-scale batches report yields of 68–72% after recrystallization from ethanol/water.

Purification and Analysis

Reverse-phase HPLC (C18 column, 5 μm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) achieves >98% purity . Mass spectrometry (ESI+) confirms the molecular ion at m/z 205.6 [M+H]⁺, with fragmentation patterns showing loss of HCl (Δm/z -36.5) and NO₂ (Δm/z -46).

Applications in Chemical Research

Intermediate in Heterocyclic Synthesis

The compound serves as a key precursor for nitrogen-rich heterocycles. Notable transformations include:

-

Cyclocondensation with ketones: Forms imidazo[1,2-b]pyrazole scaffolds under microwave irradiation (150°C, 20 min) .

-

Nucleophilic substitution reactions: The ethanimidamide group undergoes displacement with amines to yield substituted guanidines.

A comparative analysis of reactivity shows enhanced electrophilicity at the pyrazole C-4 position compared to non-nitrated analogs (reactivity index: 0.85 vs. 0.62) .

Comparative Analysis with Structural Analogs

| Parameter | 3-Nitro Isomer | 4-Nitro Isomer |

|---|---|---|

| CAS Number | 1461713-67-6 | 1423029-01-9 |

| Melting Point | 198–200°C (dec.) | 210–212°C (dec.) |

| logP (Predicted) | 0.85 | 0.92 |

| H-bond Donors | 3 | 3 |

| H-bond Acceptors | 6 | 6 |

| Topological Polar Surface Area | 112 Ų | 112 Ų |

The 3-nitro isomer exhibits greater solubility in polar aprotic solvents (DMF: 45 mg/mL vs. 32 mg/mL for 4-nitro), likely due to altered dipole moments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume